BenchChemオンラインストアへようこそ!

Sulfisoxazole Diolamine

Pharmaceutics Ophthalmology Drug Formulation

Sulfisoxazole Diolamine (CAS 4299-60-9) is an organoammonium salt formed from equimolar amounts of the sulfonamide antibiotic sulfisoxazole (sulfafurazole) and the organic base diethanolamine. This salt formulation was specifically developed to overcome the poor aqueous solubility of the parent compound, sulfisoxazole, thereby enabling its formulation as a solution for parenteral (intravenous, intramuscular, subcutaneous) and ophthalmic use.

Molecular Formula C15H24N4O5S
Molecular Weight 372.4 g/mol
CAS No. 4299-60-9
Cat. No. B1195954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfisoxazole Diolamine
CAS4299-60-9
SynonymsAmmonium Salt Sulfisoxazole
Diolamine, Sulfisoxazole
Gantrisin
Gantrisin Pediatric
Monolithium Salt Sulfisoxazole
Monosodium Salt Sulfisoxazole
Neoxazoi
Pediatric, Gantrisin
Sulfadimethyloxazole
Sulfafurazol FNA
Sulfafurazole
Sulfasoxizole
Sulfisoxazole
Sulfisoxazole Diolamine
Sulfisoxazole, Ammonium Salt
Sulfisoxazole, Monolithium Salt
Sulfisoxazole, Monosodium Salt
Sulfisoxazole, Monosodium, Monomesylate Salt
Sulfisoxazole, Triammonium Salt
TL azole
TL-azole
Triammonium Salt Sulfisoxazole
V Sul
V-Sul
Molecular FormulaC15H24N4O5S
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO
InChIInChI=1S/C11H13N3O3S.C4H11NO2/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10;6-3-1-5-2-4-7/h3-6,14H,12H2,1-2H3;5-7H,1-4H2
InChIKeyFEPTXVIRMZIGFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfisoxazole Diolamine (CAS 4299-60-9): A Soluble Sulfonamide for Parenteral and Ophthalmic Applications


Sulfisoxazole Diolamine (CAS 4299-60-9) is an organoammonium salt formed from equimolar amounts of the sulfonamide antibiotic sulfisoxazole (sulfafurazole) and the organic base diethanolamine [1]. This salt formulation was specifically developed to overcome the poor aqueous solubility of the parent compound, sulfisoxazole, thereby enabling its formulation as a solution for parenteral (intravenous, intramuscular, subcutaneous) and ophthalmic use . As a short-acting sulfonamide, it exhibits antibacterial activity against a broad spectrum of gram-negative and gram-positive organisms [1].

Sulfisoxazole Diolamine Procurement: Why Other Sulfonamide Salts Are Not Direct Replacements


Direct substitution of Sulfisoxazole Diolamine with other sulfonamide salts (e.g., sulfadiazine sodium) or the sulfisoxazole base is not functionally equivalent and may lead to formulation failure or altered bioavailability. The choice of the diolamine salt is critical for achieving the required solubility in the physiological pH range (6.0 to 7.5) necessary for parenteral and ophthalmic solutions . Furthermore, the pharmacokinetic profile of sulfisoxazole-based therapies is distinct from other sulfonamides like sulfamethoxazole, which has a significantly slower absorption and excretion rate, resulting in a longer duration of action [1]. These formulation and pharmacokinetic distinctions underscore the need for a precise, evidence-based selection process.

Sulfisoxazole Diolamine: A Quantitative Analysis of Differentiation from Analogs and Precursors


Formulation Enablement: Achieving a 4% Ophthalmic Solution via Diolamine Salt Formation

The clinical utility of sulfisoxazole for localized ocular infections depends on its formulation as a stable, high-concentration solution. Sulfisoxazole base has limited aqueous solubility (approximately 3.5 mg/mL at pH 6) . The diolamine salt form, however, enables the creation of a 4% ophthalmic solution (equivalent to 40 mg/mL of sulfisoxazole base), which was commercialized as Gantrisin® . This represents a formulation concentration that exceeds the reported solubility of the base form by over an order of magnitude, a critical differentiation enabling its specific ophthalmic application.

Pharmaceutics Ophthalmology Drug Formulation Solubility Enhancement

Antibacterial Potency of Sulfisoxazole Moiety Against Key Pathogens

The antibacterial activity of sulfisoxazole, the active pharmacophore in Sulfisoxazole Diolamine, has been quantified against several clinically relevant bacteria. In vitro studies report Minimum Inhibitory Concentrations (MICs) of 1.95 μg/mL against S. pneumoniae, 0.98 μg/mL against B. subtilis, 7.81 μg/mL against S. epidermidis, 62.5 μg/mL against E. coli, and 7.81 μg/mL against K. pneumoniae . These values establish a baseline potency for the compound class and can be used for comparison when evaluating novel sulfonamide derivatives or assessing the potential of the diolamine salt in antibacterial research.

Microbiology Antibacterial In Vitro MIC Sulfonamide

Relative Bioavailability of N-1-Acetyl Sulfisoxazole Compared to Sulfisoxazole Base

A key pharmacokinetic differentiator exists between sulfisoxazole and its prodrug, N-1-acetyl sulfisoxazole (N1AS). A study in rats comparing oral administration of N1AS and sulfisoxazole determined that the relative bioavailability of N1AS to sulfisoxazole was approximately 2 [1]. This indicates that a half-dose of the N1AS prodrug would be equivalent to a full dose of sulfisoxazole to achieve the same systemic exposure to the active metabolite, sulfisoxazole.

Pharmacokinetics Bioavailability Prodrug In Vivo HPLC

Evidence-Based Applications for Procuring Sulfisoxazole Diolamine (CAS 4299-60-9)


Ophthalmic Formulation Development

Sulfisoxazole Diolamine is the preferred starting material for developing topical ophthalmic solutions of sulfisoxazole. Its formulation as the diolamine salt enables the creation of a stable 4% solution , a concentration unachievable with the poorly soluble sulfisoxazole base . This makes it essential for research into localized ocular antibacterial therapies and for replicating or improving upon the historical Gantrisin® ophthalmic formulation.

Parenteral Antibiotic Research

The enhanced solubility of Sulfisoxazole Diolamine in the physiological pH range (6.0-7.5) makes it suitable for preparing intravenous, intramuscular, or subcutaneous injectable solutions . This is a key differentiator for in vivo studies requiring systemic administration of a short-acting sulfonamide, where the use of the base form would be impractical due to its low solubility.

Prodrug and Pharmacokinetic Studies

Sulfisoxazole Diolamine, as a soluble source of the sulfisoxazole pharmacophore, is a relevant reference standard in studies investigating the pharmacokinetics of sulfisoxazole prodrugs like N-1-acetyl sulfisoxazole. Research has shown that such prodrugs can have a 2-fold higher relative bioavailability compared to the parent drug [1], making the procurement of the base equivalent (via the soluble salt) necessary for comparative analysis in metabolic and pharmacokinetic research.

Quote Request

Request a Quote for Sulfisoxazole Diolamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.